molecular formula C18H18N2O4S B2701393 N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 868965-65-5

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2701393
CAS RN: 868965-65-5
M. Wt: 358.41
InChI Key: SPHODKHKORRHPJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include a carboxamide group, a thiophene ring, and a benzodioxine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzodioxine is a type of ether that contains a benzene ring fused to a dioxine ring .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions. Researchers have explored their role in modulating inflammatory pathways and reducing inflammation-related symptoms .

Antifungal Properties: Certain thiophene-based compounds, including the one described, demonstrate antifungal activity. They may be useful in combating fungal infections by inhibiting fungal growth or disrupting cellular processes .

Antioxidant Effects: Thiophene-containing molecules often possess antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage, potentially contributing to overall health .

Anti-Cancer Potential: Studies have investigated the antitumor activity of thiophene derivatives. While more research is needed, these compounds may play a role in cancer therapy by targeting specific pathways or inhibiting tumor growth .

Kinase Inhibition: Thiophene-based molecules have been explored as kinase inhibitors. Kinases play crucial roles in cell signaling, and inhibiting specific kinases can have therapeutic implications in various diseases, including cancer and inflammatory disorders .

Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, suggesting potential applications in hormone-related conditions. These compounds may influence estrogen signaling pathways .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives find applications in material science:

Light-Emitting Diodes (LEDs): Researchers have utilized thiophene-based compounds in the fabrication of organic light-emitting diodes (OLEDs). These materials contribute to the development of energy-efficient displays and lighting technologies .

Corrosion Inhibition: Thiophene derivatives can act as corrosion inhibitors for metals. By forming protective layers on metal surfaces, they prevent or reduce corrosion, extending the lifespan of metal structures .

properties

IUPAC Name

N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-19-17(22)15-11-3-2-4-14(11)25-18(15)20-16(21)10-5-6-12-13(9-10)24-8-7-23-12/h5-6,9H,2-4,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHODKHKORRHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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